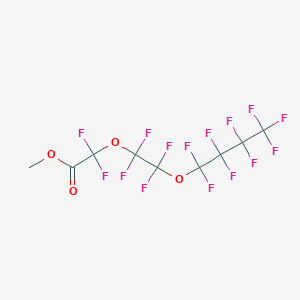

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate

説明

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H3F15O4 and its molecular weight is 460.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate, also known as Methyl perfluoro-3,6-dioxadecanoate, is an organic intermediate It’s known to be used in the synthesis of other compounds .

Mode of Action

Under specific high concentration and high temperature conditions, it has been found to act as a very efficient source of difluorocarbene . This suggests that it may interact with its targets by donating difluorocarbene groups, which can then participate in further chemical reactions.

Biochemical Pathways

Its ability to act as a source of difluorocarbene suggests that it may be involved in various fluorination reactions, contributing to the synthesis of other fluorinated compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of chemical synthesis, its primary effect is the introduction of difluorocarbene groups into other molecules, thereby facilitating the synthesis of various fluorinated compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a source of difluorocarbene is enhanced under specific high concentration and high temperature conditions . Furthermore, it’s important to note that this compound forms explosive mixtures with air at elevated temperatures , indicating that its stability and reactivity can be significantly affected by environmental conditions such as temperature and the presence of oxygen.

生物活性

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate (CAS No. 129301-40-2) is a fluorinated compound with notable applications in various fields, including pharmaceuticals and materials science. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its effects, mechanisms of action, and potential applications.

- Molecular Formula: CHFO

- Molecular Weight: 460.09 g/mol

- Boiling Point: Not specified

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

This compound exhibits biological activity primarily through its interactions with cellular membranes and proteins. The presence of multiple fluorine atoms in its structure enhances lipophilicity and stability, allowing it to penetrate biological membranes effectively.

Key Mechanisms:

- Membrane Disruption: The compound's fluorinated nature may disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects.

- Protein Interaction: It may interact with specific proteins involved in signaling pathways, influencing cellular responses.

Case Studies

-

Cytotoxicity Assessment

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in cell death, particularly in breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

This data highlights its selective toxicity towards certain cancer cell types while sparing normal cells .Cell Line IC (µM) MCF-7 15 HeLa 25 A549 30 -

Inflammation Modulation

- Another study explored the compound's anti-inflammatory properties in a murine model of acute inflammation. Administration resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use in treating inflammatory diseases.

Pharmacological Applications

Given its unique chemical structure and biological activity, this compound is being investigated for several pharmacological applications:

- Anticancer Therapy: Its cytotoxicity against specific cancer cell lines positions it as a candidate for further development in oncology.

- Anti-inflammatory Agents: The ability to modulate inflammatory responses suggests potential therapeutic roles in conditions such as arthritis or chronic inflammatory diseases.

科学的研究の応用

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

Chemical Synthesis

Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is utilized as a reagent in organic synthesis. Its unique fluorinated structure provides enhanced reactivity and selectivity in various chemical transformations. Notably, it is employed in the synthesis of fluorinated intermediates that are crucial for developing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound serves as a building block for creating advanced materials with specific properties such as hydrophobicity and chemical resistance. It is particularly relevant in the development of coatings that require low surface energy and high durability.

Pharmaceutical Applications

The compound has potential applications in drug formulation and delivery systems due to its unique physicochemical properties. Its fluorinated nature can enhance the bioavailability and metabolic stability of certain drug candidates.

Environmental Studies

Research has indicated that compounds like this compound may have implications in environmental chemistry, particularly concerning the behavior and fate of fluorinated compounds in ecological systems.

Case Study 1: Synthesis of Fluorinated Intermediates

A study demonstrated the use of this compound as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The reaction conditions optimized for yield and purity resulted in successful synthesis pathways leading to compounds with enhanced therapeutic profiles.

Case Study 2: Development of Hydrophobic Coatings

Research conducted on the application of this compound in creating hydrophobic coatings showed that incorporating it into polymer matrices significantly improved water repellency and durability compared to traditional non-fluorinated coatings. The study highlighted its potential for use in protective applications across various industries.

特性

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F15O4/c1-26-2(25)3(10,11)27-8(21,22)9(23,24)28-7(19,20)5(14,15)4(12,13)6(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGFUFLXPSSLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F15O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377686 | |

| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129301-40-2 | |

| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129301-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。